![molecular formula C15H15NO4S B12519374 2-[4-(Benzylamino)phenyl]sulfonylacetic acid CAS No. 653588-50-2](/img/structure/B12519374.png)
2-[4-(Benzylamino)phenyl]sulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzylamino)phenyl]sulfonylacetic acid is an organic compound with the molecular formula C15H15NO4S This compound is characterized by the presence of a benzylamino group attached to a phenyl ring, which is further connected to a sulfonylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzylamino)phenyl]sulfonylacetic acid typically involves the following steps:
Formation of the Benzylamino Group: The initial step involves the reaction of benzylamine with a suitable precursor, such as 4-nitrobenzyl chloride, under basic conditions to form 4-(benzylamino)benzyl chloride.
Sulfonylation: The next step involves the sulfonylation of the intermediate product using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This results in the formation of 2-[4-(benzylamino)phenyl]sulfonyl chloride.
Acetylation: The final step involves the acetylation of the sulfonyl chloride intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzylamino)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
2-[4-(Benzylamino)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Benzylamino)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The sulfonylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylamino)benzoic acid
- 2-(Benzylamino)phenylacetic acid
- 4-(Benzylamino)phenylsulfonamide
Uniqueness
2-[4-(Benzylamino)phenyl]sulfonylacetic acid is unique due to the presence of both benzylamino and sulfonylacetic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
653588-50-2 |
|---|---|
Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[4-(benzylamino)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)11-21(19,20)14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) |
InChI Key |
YIIMFUHHFMAKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
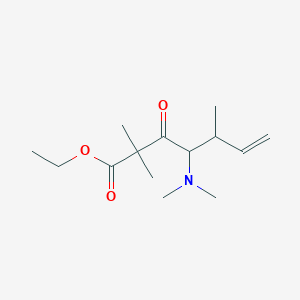
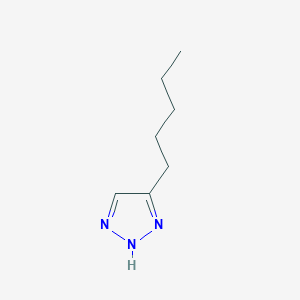
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)
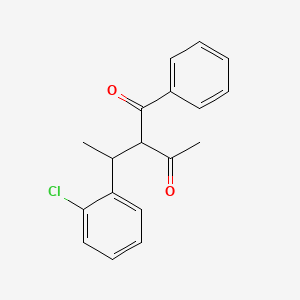
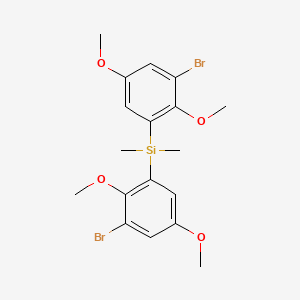
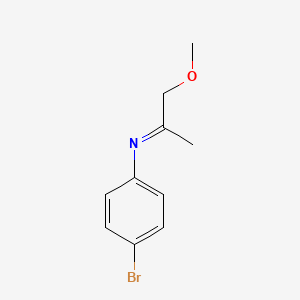
![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
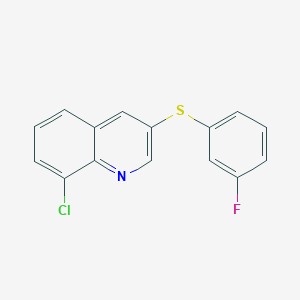
![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)
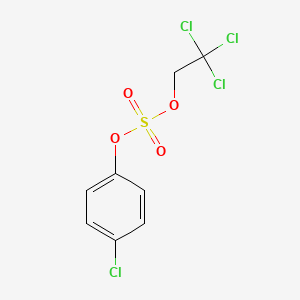
silane](/img/structure/B12519380.png)
